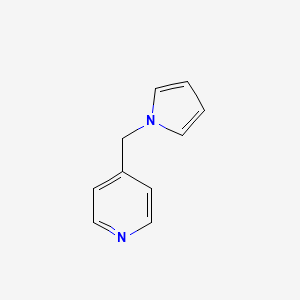

4-(1H-pyrrol-1-ylmethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

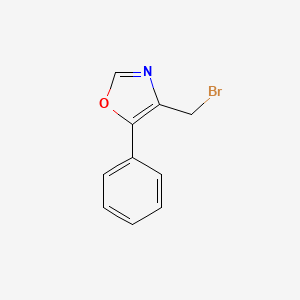

4-(1H-pyrrol-1-ylmethyl)pyridine is an important organic compound that has a wide variety of applications in research and industry. It is a heterocyclic aromatic compound that contains both a nitrogen atom and a carbon atom in its structure. It is also known as 4-pyrrolidinomethylpyridine (4-PMP) and is an important intermediate in the synthesis of other compounds such as pyrrolidines, piperidines, and quinolines. It is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Applications De Recherche Scientifique

Synthesis of Functionalized Compounds

4-(1H-pyrrol-1-ylmethyl)pyridine and its derivatives are utilized in the synthesis of various functionalized compounds. For example, a multi-component tether catalysis one-pot protocol for the synthesis of 4-(pyridin-2-ylmethyl)-2-aminopyrroles (PMAPs) was developed, demonstrating the utility of pyridin-2-ylmethyl in synthesizing heterocyclic compounds like pyrroles, pyridines, and quinolones (Li et al., 2019).

Electrochemical Applications

The electronic and electrochemical features of copolymers derived from pyrrole and 3-(pyrrol-1-ylmethyl)pyridine, such as poly{pyrrole-trans-[RuCl2(pmp)4]}, have been studied. These studies focus on understanding the redox behavior and the nature of thin polymeric layers, which are important for developing new electrochemical applications (Bandeira et al., 1999).

Catalysis

This compound derivatives are also used in catalysis. For instance, new Ru complexes containing the bpea-pyr ligand (N,N-bis(pyridin-2-ylmethyl)-3-(1H-pyrrol-1-yl)propan-1-amine) have been synthesized and used as heterogeneous catalysts in various reactions like olefin epoxidation, showing significant catalytic activity (Dakkach et al., 2014).

Corrosion Inhibition

Compounds like (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol have been investigated as corrosion inhibitors for metals in acidic environments. Their effectiveness is linked to their interaction with metal surfaces, demonstrating the potential of this compound derivatives in corrosion protection (Ma et al., 2017).

Polymerization

The derivatives of this compound have been utilized in vinyl-addition polymerization processes. Complexes involving these derivatives have been used as catalysts for producing polymers like vinyl-addition polynorbornene, indicating their utility in advanced polymer synthesis (Benade et al., 2011).

Propriétés

IUPAC Name |

4-(pyrrol-1-ylmethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCRMKZIVXSMLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380259 |

Source

|

| Record name | 4-(1H-pyrrol-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87451-35-2 |

Source

|

| Record name | 4-(1H-pyrrol-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)